N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Orexin receptor antagonism Sleep-wake regulation GPCR pharmacology

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788559-21-6) is a synthetic small-molecule piperidine-4-carboxamide derivative characterized by a 1-methylsulfonyl substituent on the piperidine ring and a 2-(2-chlorophenyl)-2-methoxyethyl group on the carboxamide nitrogen. This compound belongs to a broader class of piperidine sulfonamides recognized for their potential as orexin receptor antagonists and other biological activities.

Molecular Formula C16H23ClN2O4S
Molecular Weight 374.88
CAS No. 1788559-21-6
Cat. No. B2732942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS1788559-21-6
Molecular FormulaC16H23ClN2O4S
Molecular Weight374.88
Structural Identifiers
SMILESCOC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl
InChIInChI=1S/C16H23ClN2O4S/c1-23-15(13-5-3-4-6-14(13)17)11-18-16(20)12-7-9-19(10-8-12)24(2,21)22/h3-6,12,15H,7-11H2,1-2H3,(H,18,20)
InChIKeyCGYSNXOTGOFPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788559-21-6) Procurement-Grade Structural Profile


N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788559-21-6) is a synthetic small-molecule piperidine-4-carboxamide derivative characterized by a 1-methylsulfonyl substituent on the piperidine ring and a 2-(2-chlorophenyl)-2-methoxyethyl group on the carboxamide nitrogen . This compound belongs to a broader class of piperidine sulfonamides recognized for their potential as orexin receptor antagonists and other biological activities [1]. Its molecular formula is reported as C17H22ClN2O3S with a molecular weight of approximately 374.88 g/mol . Public disclosure of primary pharmacological data specifically for this compound remains extremely limited, placing it as an early-stage research tool rather than a clinically characterized entity.

Why N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide Cannot Be Substituted with Undifferentiated Piperidine-4-Carboxamides


The 1-(methylsulfonyl)piperidine-4-carboxamide scaffold is a common chemotype in orexin receptor antagonist research, with activity highly sensitive to the nature of the amide substituent [1]. The specific 2-(2-chlorophenyl)-2-methoxyethyl group introduces a chiral center at the benzylic methoxy carbon, a 2-chloro substitution pattern on the phenyl ring, and a flexible methoxyethyl linker, all of which contribute to a distinct steric, electronic, and hydrogen-bonding profile compared to unsubstituted phenethyl or para-chloro analogs [2]. Generic substitution with a simple N-benzyl or N-phenethyl piperidine-4-carboxamide would eliminate these specific conformational and electronic features, potentially altering target binding, selectivity, and metabolic stability. This evidence guide identifies the quantifiable differentiation points that support informed procurement.

Quantitative Differentiation Evidence for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide


Orexin Receptor Antagonism: Class-Level Pharmacophore Mapping with Structural Differentiation

The piperidine sulfonamide core present in this compound is a validated pharmacophore for orexin receptor antagonism, as demonstrated in patent US8691846 [1]. While no direct head-to-head IC50 comparison for this specific compound is publicly available, the patent discloses that compounds with the 1-(methylsulfonyl)piperidine-4-carboxamide core achieve OX1R and OX2R antagonism with IC50 values in the nanomolar range (e.g., 10–500 nM in FLIPR calcium flux assays) [1]. The target compound incorporates a 2-(2-chlorophenyl)-2-methoxyethyl amide side chain, which is structurally distinct from the simple arylalkyl substituents exemplified in the patent (e.g., benzyl, phenethyl). The ortho-chloro substitution and benzylic methoxy group introduce additional steric bulk and a hydrogen-bond acceptor site at the chiral center, features absent in simpler phenylalkyl analogs . These structural differences are anticipated to shift OX1R/OX2R subtype selectivity and metabolic vulnerability compared to des-methoxy or para-chloro analogs.

Orexin receptor antagonism Sleep-wake regulation GPCR pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Des-Methoxy Analogs

The calculated partition coefficient (cLogP) for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is estimated at 2.8 ± 0.5 using fragment-based methods, compared to approximately 2.4 for the des-methoxy analog N-(2-(2-chlorophenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide [1]. The methoxy group contributes an additional hydrogen-bond acceptor site (oxygen atom) and increases topological polar surface area (tPSA) by approximately 9 Ų [2]. These shifts in lipophilicity and hydrogen-bonding capacity can influence CNS penetration potential (MPO score) and cytochrome P450 metabolic stability, differentiating this compound from simpler 2-chlorophenethyl-substituted piperidine carboxamides.

Physicochemical profiling CNS drug design Lipophilicity

Structural Differentiation: Ortho-Chloro Substitution Versus Para-Chloro Isomers in Receptor Binding

The 2-chlorophenyl (ortho-chloro) substitution pattern in the target compound is structurally distinct from the more common 4-chlorophenyl (para-chloro) isomer found in many commercially available piperidine-4-carboxamides . In the context of GPCR ligands, ortho-substitution often reduces rotational freedom of the phenyl ring and alters the dihedral angle between the phenyl plane and the receptor binding pocket, which can shift subtype selectivity [1]. While no direct comparative binding data exists for this specific compound, the ortho-chloro orientation is expected to produce a different electrostatic potential surface and steric profile compared to the para-chloro analog, potentially translating to altered target engagement.

Structure-activity relationship Chlorophenyl substitution Receptor selectivity

Procurement-Guided Application Scenarios for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide


Orexin Receptor Subtype Selectivity Profiling (Academic or Biotech Sleep/Wake Research)

This compound serves as a structurally differentiated probe for investigating OX1R versus OX2R selectivity within the piperidine sulfonamide chemotype [1]. Its ortho-chloro, benzylic methoxy side chain is absent from the standard compound sets used in orexin pharmacology. Researchers evaluating subtype-selective antagonism can use this compound to test whether the 2-(2-chlorophenyl)-2-methoxyethyl motif shifts selectivity away from the balanced OX1R/OX2R profile typical of simpler N-benzyl or N-phenethyl analogs described in patent US8691846 [1]. Procurement is indicated when a laboratory requires expansion of a structure-activity relationship (SAR) panel beyond commercially available para-substituted or des-methoxy piperidine carboxamides.

CNS Drug Discovery: Lipophilic Ligand Efficiency and Brain Penetration Screening

The compound's calculated properties (cLogP ~2.8, tPSA ~65 Ų) place it within the favorable range for CNS drug candidates [1]. Drug discovery teams optimizing CNS-penetrant piperidine sulfonamides can procure this compound to benchmark its experimental logD, PAMPA permeability, and MDCK-MDR1 efflux ratio against simpler des-methoxy analogs. The benzylic methoxy group provides a modifiable hydrogen-bond acceptor site that may be exploited for further optimization of brain-to-plasma ratio without exceeding recommended CNS MPO score thresholds.

Metabolic Stability Comparison: Methoxyethyl Linker Versus Alkyl Linkers

The methoxyethyl linker in this compound introduces an additional site for potential Phase I metabolism (O-dealkylation) not present in the corresponding ethyl-linked analog [1]. Contract research organizations (CROs) and pharmaceutical metabolism departments can use this compound to assess whether the benzylic methoxy group accelerates or retards clearance relative to des-methoxy comparators in human or rodent hepatocyte assays. This information is critical for prioritizing chemical series where metabolic liability is a key selection criterion.

Chemical Biology Tool for GPCR Conformational Probing

GPCR structural biology and pharmacology groups can employ this compound as a tool to investigate whether the ortho-chloro, benzylic methoxy side chain stabilizes distinct receptor conformations compared to para-chloro or des-methoxy analogs [1]. When used in bioluminescence resonance energy transfer (BRET) or fluorescence-based conformational sensors (e.g., mini-G protein recruitment assays), differential efficacy or potency shifts between this compound and its analogs can reveal structure-based ligand bias, informing medicinal chemistry campaign design.

Quote Request

Request a Quote for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.